2,4-Dibromo-1-methylnaphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

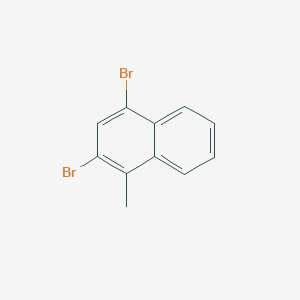

2,4-Dibromo-1-methylnaphthalene: is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 4 positions, and a methyl group is attached at the 1 position

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dibromo-1-methylnaphthalene typically involves the bromination of 1-methylnaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1-methylnaphthalene in carbon tetrachloride (CCI4) under irradiation with a 150W projector lamp at temperatures below 10°C . This method ensures high yield and purity of the desired product.

Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid brominating agents such as tetrapropylammonium nonabromide (Pr4NBr9) can also be employed for higher selectivity and ease of handling .

化学反应分析

Electrophilic Substitution Reactions

The bromine substituents in 2,4-Dibromo-1-methylnaphthalene activate the aromatic ring for electrophilic substitution. Key factors influencing reactivity:

-

Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring but directs incoming electrophiles to specific positions. The methyl group (electron-donating) may influence regioselectivity.

-

Kinetic vs. Thermodynamic Control : Reaction conditions (temperature, time) determine product distribution. For example, low temperatures favor kinetic control, while prolonged reactions favor thermodynamically stable products .

Table 2: Reaction Conditions and Product Distribution

| Temperature (°C) | Reaction Time | Major Product | Yield (%) |

|---|---|---|---|

| -30 | 48 h | 1,4-dibromonaphthalene | 90 |

| 25 | 72 h | 1,4-dibromonaphthalene | 20 |

Regioselectivity and Reaction Mechanisms

The regioselectivity of bromination in naphthalene derivatives is influenced by substituent positions and reaction conditions. For this compound:

-

Substituent Effects : The methyl group at position 1 and bromines at 2 and 4 create steric and electronic effects, directing further substitutions to less hindered positions.

-

Isomerization : Prolonged reaction times may lead to isomerization (e.g., 1,5-dibromonaphthalene converting to 1,4-isomer under thermodynamic control) .

Table 3: Isomerization Trends

| Initial Product | Final Product | Reaction Time |

|---|---|---|

| 1,5-dibromonaphthalene | 1,4-dibromonaphthalene | 72 h |

Analytical Techniques

Structural confirmation and purity assessment rely on:

-

Column Chromatography : Used for purification and isolating byproducts (e.g., separating 1,4-dibromo-2-methylnaphthalene from monobrominated derivatives) .

-

Nuclear Magnetic Resonance (NMR) : Provides spectral data for structural verification. For example, 1H NMR shifts (δ 7.41–8.28 ppm) and 13C NMR signals (δ 122.7–160.4 ppm) are critical for identifying substitution patterns .

Environmental and Health Considerations

科学研究应用

Unfortunately, the search results do not provide specific applications or case studies for the compound "2,4-Dibromo-1-methylnaphthalene". However, they do offer some information regarding related compounds and analytical techniques that could potentially be relevant.

Related Compounds and Applications

- 1,4-Dibromonaphthalene: This compound is used in the synthesis of functional materials for drug discovery, coordination chemistry, and organic electronic devices. It is also known as a triplet excitation acceptor with phosphorescent properties and an intermediate for synthesizing other derivatives used as enzyme inhibitors, antifungals, antibacterials, anticancer, anti-inflammatory, and antiallergic agents .

- 1-Bromo-2-methylnaphthalene: This compound has been used as a test compound in determining halogenated hydrocarbons at trace levels by supercritical fluid .

Analytical Techniques

- Chromatography: Studies detail the use of chromatographic techniques, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), for separating and analyzing related compounds . Column-switching technology combined with solid-phase extraction is used in metabolomics and lipidomics for analyzing small molecules .

- GC/MS: Gas chromatography-mass spectrometry has been used in analytical methods for compounds like tris(2,3-dibromopropyl)phosphate .

作用机制

The mechanism of action of 2,4-Dibromo-1-methylnaphthalene primarily involves its ability to undergo substitution and addition reactions. The bromine atoms act as leaving groups, facilitating nucleophilic attacks by various reagents. This reactivity is leveraged in synthetic chemistry to introduce different functional groups into the naphthalene ring .

相似化合物的比较

1,3-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at the 1 and 3 positions.

2,6-Dibromo-1-methylnaphthalene: Similar to 2,4-Dibromo-1-methylnaphthalene but with bromine atoms at the 2 and 6 positions.

1-Bromo-4-methylnaphthalene: A monobrominated derivative with a single bromine atom at the 1 position and a methyl group at the 4 position

Uniqueness: this compound is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications .

属性

CAS 编号 |

3278-84-0 |

|---|---|

分子式 |

C11H8Br2 |

分子量 |

299.99 g/mol |

IUPAC 名称 |

2,4-dibromo-1-methylnaphthalene |

InChI |

InChI=1S/C11H8Br2/c1-7-8-4-2-3-5-9(8)11(13)6-10(7)12/h2-6H,1H3 |

InChI 键 |

NXDJUCJELBQDIQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C2=CC=CC=C12)Br)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。